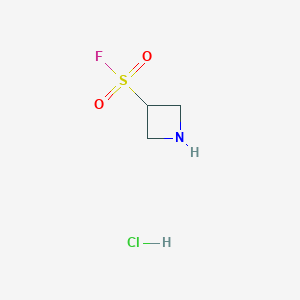

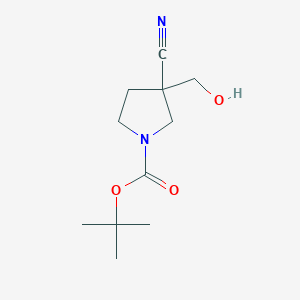

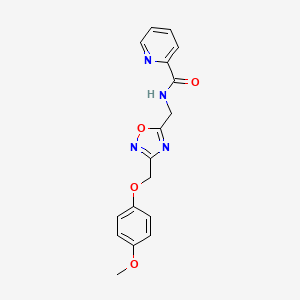

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves in silico docking studies, characterisation and study on hypoglycemic activity of a series of N - (2- (4-methoxy-1-methyl/phenyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoethyl)- N -substituted primary amino) -benzenesulfononamides .Molecular Structure Analysis

The molecular formula of this compound is C17H22N2O3. The structure of this compound is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are unique due to its structure and composition. The UV–Vis (acetone) λ max (ε, L·mol −1 ·cm −1): 316 (469), 330 (3898) nm . The 1 H-NMR (400 MHz, DMSO- d6) and 13 C { 1 H}-NMR (101 MHz, DMSO- d6) values provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is instrumental in the synthesis of fused heterocycles, which are crucial in pharmaceutical chemistry. The quinolone core of the molecule can be used to create four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Hypoglycemic Activity

Recent studies have shown that derivatives of this compound have been synthesized and evaluated for their hypoglycemic activity. This suggests potential applications in the treatment of diabetes through the modulation of blood sugar levels .

Molecular Docking Studies

The compound has been used in molecular docking studies to predict the interaction with biological targets. This is particularly useful in drug design, where the compound’s binding affinity to enzymes or receptors can be assessed .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to exhibit a variety of pharmaceutical and biological activities .

Mode of Action

It is known that similar compounds interact with their targets through hydrogen bonds .

Biochemical Pathways

Similar compounds have been reported to exhibit anti-diabetic activity by affecting the glucose oxidase peroxidase (god-pod) method .

Result of Action

Similar compounds have been reported to show strong potency in inhibiting acetylcholinesterase enzyme (ache), which is associated with alzheimer’s disease .

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)16(21)18-8-7-12-9-11-5-6-13(22-4)10-14(11)19-15(12)20/h5-6,9-10H,7-8H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPALTOVRPJEWFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)

![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)

![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2972691.png)